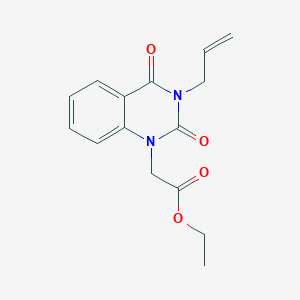
Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, identified by its CAS number 1403564-10-2, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antiviral activities.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features a quinazoline backbone with an allyl group and an ester functionality. The structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have reported on the antimicrobial effects of quinazoline derivatives. This compound has been evaluated for its efficacy against various bacterial strains. For instance:
- Study Findings : A study demonstrated that quinazoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Potential
The anticancer properties of quinazoline derivatives are well-documented. This compound has shown promise in inhibiting cancer cell proliferation.
| Type of Cancer | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MCF7 | 15.5 | Induction of apoptosis |
| Lung Cancer | A549 | 12.3 | Cell cycle arrest at G1 phase |
| Colon Cancer | HT29 | 18.7 | Inhibition of angiogenesis |
These findings indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .
Antiviral Activity
Research has also highlighted the antiviral potential of quinazoline derivatives. This compound has been investigated for its effects against viruses such as cytomegalovirus (CMV) and varicella-zoster virus (VZV).
- Study Findings : In vitro studies revealed that this compound effectively inhibited CMV replication with an IC50 value of approximately 25 µM. The antiviral mechanism appears to involve interference with viral DNA synthesis .
Case Studies
A notable case study involved the synthesis and biological evaluation of various quinazoline derivatives, including this compound. Researchers synthesized a series of compounds and tested their biological activities against different pathogens and cancer cell lines.
Key Observations:
- Synthesis Methodology : The compound was synthesized through a multi-step process involving condensation reactions.
- Biological Testing : The synthesized compounds were subjected to antimicrobial and anticancer assays.
- Results : Compounds exhibited varying degrees of activity; ethyl 2-(3-allyl...) showed promising results particularly in cancer cell lines .
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
ethyl 2-(2,4-dioxo-3-prop-2-enylquinazolin-1-yl)acetate |
InChI |
InChI=1S/C15H16N2O4/c1-3-9-16-14(19)11-7-5-6-8-12(11)17(15(16)20)10-13(18)21-4-2/h3,5-8H,1,4,9-10H2,2H3 |
InChI Key |
YWTHFCARGRMMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















